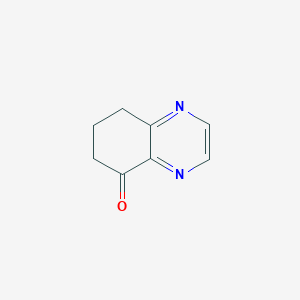

7,8-dihydroquinoxalin-5(6H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

7,8-dihydro-6H-quinoxalin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKOETCAQSHXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=CN=C2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35149-12-3 | |

| Record name | 5,6,7,8-tetrahydroquinoxalin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 7,8 Dihydroquinoxalin 5 6h One Analogues

Reactions with Carbonyl Compounds and β-Diketones

The reactivity of the 7,8-dihydroquinoxalin-5(6H)-one core with carbonyl compounds and β-diketones is a critical area for the synthesis of novel derivatives. While direct studies on this compound are limited, related structures such as 7,8-dihydroquinolin-5(6H)-ones have been synthesized through reactions involving cyclohexane-1,3-diones and β-amino-α,β-unsaturated aldehydes or ketones. rsc.org This suggests that the active methylene (B1212753) group adjacent to the carbonyl in the quinoxaline (B1680401) analogue could potentially undergo condensation reactions.

These types of reactions, often involving Knoevenagel or similar condensations, would allow for the introduction of a wide range of substituents at the C-6 position. The resulting α,β-unsaturated ketone moiety can then serve as a versatile intermediate for further transformations, including Michael additions and cycloadditions.

Table 1: Potential Condensation Reactions of this compound Analogues

| Reactant Type | Potential Product | Significance |

| Aromatic Aldehydes | 6-Arylidene-7,8-dihydroquinoxalin-5(6H)-ones | Extension of conjugation, potential for photophysical applications. |

| β-Diketones | Fused heterocyclic systems | Creation of polycyclic architectures with potential biological activity. |

Radical Addition Chemistry, including Trifluoromethylation

Radical reactions offer a powerful tool for the C-H functionalization of heterocyclic compounds. The trifluoromethyl (CF₃) group is of particular interest in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. nih.gov While direct trifluoromethylation of this compound has not been extensively reported, studies on similar quinoxalinone systems provide valuable insights. For instance, the direct C-H trifluoromethylation of quinoxalin-2(1H)-ones has been achieved using sodium trifluoromethanesulfinate under transition-metal-free conditions, affording 3-trifluoromethylquinoxalin-2(1H)-one derivatives in moderate to excellent yields. nih.govresearchgate.net

Furthermore, visible-light photoredox catalysis has enabled the radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones, leading to the synthesis of derivatives bearing a trifluoromethyl-substituted tertiary alcohol moiety. acs.org These methodologies suggest that the this compound scaffold could be amenable to similar radical-mediated trifluoromethylation, likely at positions activated by the existing functional groups.

Table 2: Potential Radical Trifluoromethylation Approaches for this compound Analogues

| Reagent/Method | Potential Site of Trifluoromethylation | Rationale |

| Togni's reagent / Umemoto's reagent | Aromatic ring or activated C-H bonds | Electrophilic trifluoromethylating agents. |

| CF₃SO₂Na / Oxidant | Electron-rich positions | Generation of trifluoromethyl radicals. |

| Photoredox Catalysis with a CF₃ source | Activated C-H bonds | Mild reaction conditions, high functional group tolerance. |

Nucleophilic Reaction Pathways for Diverse Derivative Synthesis

The carbonyl group at the C-5 position of this compound is a primary site for nucleophilic attack. This fundamental reaction of carbonyl compounds allows for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The reactivity of the carbonyl carbon, which is electrophilic due to the polarization of the C=O bond, facilitates additions of various nucleophiles. youtube.com

Common nucleophilic addition reactions that could be applied to this system include:

Grignard Reactions: Addition of organomagnesium halides (R-MgX) would lead to the formation of tertiary alcohols at the C-5 position.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond, providing a platform for further olefin metathesis or addition reactions.

Cyanohydrin Formation: The addition of cyanide ion (from sources like HCN or TMSCN) would yield a cyanohydrin, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Reductive Amination: In the presence of an amine and a reducing agent, the carbonyl can be converted into a new C-N bond, leading to the synthesis of various amine derivatives.

The outcomes of these reactions are often predictable based on the nature of the nucleophile and the reaction conditions employed.

Exploration of Novel Reaction Mechanisms and Pathways

The unique combination of a ketone and a dihydropyrazine (B8608421) ring in this compound opens avenues for exploring novel reaction mechanisms. For instance, the presence of the nitrogen atoms in the pyrazine (B50134) ring could influence the reactivity of the carbonyl group through electronic effects or by acting as internal bases or nucleophiles.

One area of potential exploration is the tandem reaction, where an initial transformation at one site triggers a subsequent reaction elsewhere in the molecule. For example, a nucleophilic addition at the C-5 carbonyl could be followed by a rearrangement or cyclization involving the dihydropyrazine ring.

Furthermore, the application of modern synthetic methodologies, such as photoredox catalysis or electrochemistry, could unveil new reaction pathways that are not accessible through traditional thermal methods. These approaches can generate highly reactive intermediates, such as radical ions, leading to unprecedented bond formations and molecular scaffolds. The development of such novel transformations would significantly expand the synthetic utility of the this compound core.

Advanced Spectroscopic Characterization and Structural Elucidation of 7,8 Dihydroquinoxalin 5 6h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of 7,8-dihydroquinoxalin-5(6H)-one and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides critical information about the chemical environment of hydrogen atoms. For the parent compound, this compound, characteristic signals corresponding to the aromatic, amine, and methylene (B1212753) protons are expected. The chemical shifts of these protons are influenced by the electronic effects of the neighboring atoms and functional groups. For instance, the protons on the pyrazine (B50134) ring would typically appear in the downfield aromatic region, while the protons of the dihydro and keto-moieties would be found in the upfield region.

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ketone group is a particularly notable feature, typically resonating at a significantly downfield chemical shift. The carbon atoms of the aromatic and pyrazine rings also exhibit distinct chemical shifts that aid in their assignment. Predicted ¹³C NMR data for this compound suggests the presence of signals corresponding to the varied carbon environments within the molecule. np-mrd.orgnp-mrd.org

2D NMR Techniques: To resolve spectral overlap and definitively assign proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, which is crucial for piecing together the complete molecular framework. These advanced methods are particularly valuable for confirming the substitution patterns on the quinoxaline (B1680401) ring system in various derivatives. The analysis of quinine, a complex heterocyclic compound, using 1D and 2D NMR methods provides a good example of how these techniques can be used to assign peaks in complex molecules. magritek.com

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | Carbonyl (C=O) | Downfield region |

| ¹³C NMR | Aromatic/Pyrazine Carbons | ~120-150 |

| ¹³C NMR | Aliphatic Carbons | Upfield region |

| ¹H NMR | Aromatic/Pyrazine Protons | Downfield region |

| ¹H NMR | Methylene Protons | Upfield region |

| ¹H NMR | Amine Proton | Variable |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of molecules, providing a fingerprint of the functional groups present in this compound and its derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent and diagnostic absorption band would be the C=O stretching vibration of the ketone group, typically appearing in the region of 1650-1750 cm⁻¹. The exact position of this band can be influenced by conjugation and hydrogen bonding. Other key vibrational modes include the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic portions, and C=N stretching of the pyrazine ring. The analysis of related quinoxaline derivatives has shown characteristic C=O stretching vibrations in the range of 1620–1632 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong and readily observed in the Raman spectrum, and vice versa. For instance, the C=C and C=N stretching vibrations of the aromatic and pyrazine rings often produce strong Raman signals. The study of other heterocyclic systems, like indeno quinoxaline derivatives, has demonstrated the utility of Raman spectroscopy in identifying C-N and C=N stretching modes. scialert.net In-situ high-temperature Raman spectroscopy has also been employed to study the phase transformations of related heterocyclic structures. unifr.ch

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis. For example, in the study of plant gallnut polyphenols, both techniques were used to identify and characterize the various functional groups present. semanticscholar.org Similarly, the vibrational spectra of 8-hydroxyquinoline (B1678124) and its derivatives have been successfully interpreted using a combination of experimental and theoretical methods. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Ketone | C=O Stretch | 1650 - 1750 | Variable |

| Amine | N-H Stretch | 3300 - 3500 | Variable |

| Aromatic/Pyrazine | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Pyrazine Ring | C=N Stretch | 1600 - 1680 | 1600 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern, which results from the breakup of the molecular ion into smaller charged fragments, offers valuable clues about the molecule's structure. libretexts.org

The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals. For example, the loss of CO from the ketone group is a common fragmentation pathway for cyclic ketones. libretexts.org Cleavage of the bonds adjacent to the nitrogen atoms in the dihydropyrazine (B8608421) ring is also expected. The stability of the resulting fragment ions often dictates the major fragmentation pathways observed in the mass spectrum. libretexts.org The study of the fragmentation patterns of other quinoline (B57606) derivatives has shown that the position of substituents can significantly influence the fragmentation process. mcmaster.ca

By carefully analyzing the m/z values of the fragment ions, a fragmentation scheme can be proposed, which helps to confirm the assigned structure. This approach has been successfully applied to differentiate between isomers of flavonoids, which, like quinoxalines, are heterocyclic compounds. researchgate.net

Interactive Data Table: Expected Fragmentation Data for this compound

| Fragment Ion | Proposed Neutral Loss | Significance |

| [M - CO]⁺ | Carbon monoxide | Indicates the presence of a carbonyl group |

| [M - H]⁺ | Hydrogen radical | Common fragmentation pathway |

| Fragments from ring cleavage | Various small molecules/radicals | Provides information about the ring structure |

Advanced Spectroscopic Techniques for Micro-Chemical and Microstructural Investigations

Beyond the standard spectroscopic methods, advanced techniques allow for the investigation of this compound and its derivatives at a microscopic level, providing insights into their spatial distribution and microstructural properties.

Techniques such as micro-Raman and micro-FTIR spectroscopy can be used to obtain vibrational spectra from very small sample areas. This is particularly useful for analyzing heterogeneous samples or for studying the distribution of a compound within a specific matrix. For instance, Raman microscopy has been used to study lignin, a complex aromatic polymer, within plant cell walls. nih.gov

Furthermore, the combination of mass spectrometry with micro-separation techniques, such as in a microdroplet reaction system, allows for high-throughput screening and optimization of synthesis conditions for quinoxaline derivatives. nih.gov This approach enables the rapid analysis of reaction intermediates and products, accelerating the discovery and development of new compounds. nih.gov

These advanced spectroscopic methods provide a deeper understanding of the chemical and physical properties of this compound and its derivatives, opening up new avenues for their application in various scientific fields.

Computational Chemistry and Theoretical Investigations of 7,8 Dihydroquinoxalin 5 6h One

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 7,8-dihydroquinoxalin-5(6H)-one. DFT is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic compounds. nih.gov These calculations can predict molecular geometry, vibrational frequencies, and NMR chemical shifts, among other properties. scispace.com For heterocyclic systems like quinoxalines, DFT methods, such as B3LYP combined with a suitable basis set like 6-31G(d) or larger, are commonly used to achieve reliable results that align well with experimental data. nih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most probable conformation.

The accuracy of the calculated geometry is often validated by comparing it with experimental data, typically obtained from single-crystal X-ray diffraction (SCXRD). nih.gov Good agreement between the theoretical and experimental parameters confirms that the chosen level of theory is appropriate for describing the molecular system. Conformational analysis can further explore different spatial arrangements (conformers) of the molecule and their relative energies, which is particularly relevant for the flexible dihydro part of the ring system.

Table 1: Illustrative Comparison of Calculated and Experimental Geometric Parameters for this compound (Note: This table is a representative example of how data would be presented; specific experimental values for this compound are not available in the cited literature.)

| Parameter | Bond/Angle | Calculated (B3LYP/6-31G(d)) | Experimental (XRD) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.23 | 1.22 |

| N1-C2 | 1.31 | 1.30 | |

| C4a-N4 | 1.39 | 1.38 | |

| C7-C8 | 1.52 | 1.51 | |

| Bond Angle (°) | C2-N1-C8a | 117.5 | 117.3 |

| C5-C6-C7 | 113.0 | 112.8 |

Harmonic vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. The calculations yield the frequencies and intensities of the fundamental vibrational modes. researchgate.net These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to the vibrations of functional groups within the molecule, such as the C=O stretch, N-H bend, and aromatic C-H stretches. scispace.com

It is a standard practice to apply a scaling factor to the calculated harmonic frequencies. This correction is necessary because the theoretical model assumes simple harmonic motion, while real molecular vibrations have anharmonic character. psu.edu The scaling factor, which depends on the level of theory and basis set used, improves the agreement between the calculated and experimental frequencies to within a few wavenumbers. researchgate.net

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is for illustrative purposes. The assignments are based on typical frequency ranges for these functional groups.)

| Vibrational Mode | Functional Group | Calculated (Scaled) | Experimental (FT-IR) |

|---|---|---|---|

| C=O Stretch | Carbonyl | 1685 | 1682 |

| N-H Stretch | Amine | 3350 | 3345 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3050 | 3048 |

| Aliphatic C-H Stretch | Dihydro Ring | 2950 | 2947 |

Quantum chemical methods can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for organic molecules. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for these calculations. scispace.com The predicted chemical shifts are then compared with experimental values obtained from NMR spectroscopy to validate the structural assignment. nih.gov

The accuracy of these predictions can be high, often with root-mean-square errors of less than 0.4 ppm for ¹H shifts and a few ppm for ¹³C shifts. mdpi.com For improved accuracy, computational models may need to account for solvent effects, as the chemical environment can significantly influence NMR chemical shifts. modgraph.co.uk

Table 3: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is a representative example. Experimental data is required for validation.)

| Atom Position | ¹³C (Calculated) | ¹³C (Experimental) | Atom Position | ¹H (Calculated) | ¹H (Experimental) |

|---|---|---|---|---|---|

| C-2 | 155.2 | 154.9 | H-2 | 8.10 | 8.08 |

| C-3 | 128.5 | 128.3 | H-3 | 7.65 | 7.63 |

| C-5 | 195.8 | 195.5 | H-6 (2H) | 2.80 | 2.78 |

| C-7 | 30.1 | 29.9 | H-7 (2H) | 2.15 | 2.13 |

Molecular Modeling and Simulation Approaches

Beyond quantum chemistry, molecular modeling techniques provide insights into the interactions of this compound with biological macromolecules, which is crucial for understanding its potential pharmacological activity.

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. tandfonline.com

In a typical docking study involving this compound, the compound would be placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on factors like binding energy, which indicates the stability of the ligand-receptor complex. nih.gov The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding affinity. nih.gov For instance, quinoxaline (B1680401) derivatives are often investigated as inhibitors of c-Jun N-terminal kinases (JNKs), making this family of proteins a plausible target for such a study. tandfonline.com

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target (e.g., JNK1) (Note: This table is a hypothetical representation of docking results.)

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.2 | Met-111, Lys-55, Gln-155, Leu-168 |

| Hydrogen Bonds | 2 | Met-111 (backbone C=O), Gln-155 (side chain) |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a series of compounds with their physicochemical or biological properties. nih.govnih.gov These models are built using calculated molecular descriptors, which are numerical values that encode structural, electronic, or topological features of a molecule. researchgate.net

A QSPR model for a series of quinoxalinone derivatives could be developed to predict properties such as solubility, membrane permeability, or a specific biological activity. manchester.ac.uk The process involves calculating a wide range of descriptors for each compound in the series and then using statistical methods, like multiple linear regression or machine learning, to build a predictive equation. nih.gov A validated QSPR model can then be used to estimate the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Table 5: Examples of Molecular Descriptors Used in QSPR Studies (Note: This table lists common descriptor types that would be relevant for building a QSPR model.)

| Descriptor Class | Example Descriptors | Property Encoded |

|---|---|---|

| Topological | Wiener Index, Randić Index | Molecular size and branching |

| Quantum Mechanical | HOMO/LUMO Energies, Dipole Moment | Electronic properties, reactivity |

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Geometrical | Molecular Surface Area, Volume | Molecular shape and size |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Lipophilicity |

Elucidation of Reaction Mechanisms and Transition States through Theoretical Calculations

While specific computational studies detailing the reaction mechanisms and transition states of this compound are not extensively available in the current body of scientific literature, theoretical calculations on analogous systems provide significant insights into its potential reactivity. The core structure of this compound features an α,β-unsaturated ketone within a dihydropyrazine (B8608421) ring. This functionality is the primary site for many chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to explore the intricacies of reaction pathways, helping to predict the most likely mechanisms by calculating the energies of reactants, intermediates, transition states, and products.

Theoretical Investigation of Reactions at the α,β-Unsaturated Ketone Moiety

The reactivity of α,β-unsaturated carbonyl compounds is a well-studied area in organic chemistry, and computational studies have provided deep understanding of the competing reaction pathways. For this compound, nucleophilic attack is a principal reaction type. Theoretical models can elucidate the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon).

DFT calculations on similar α,β-unsaturated systems have shown that the nature of the nucleophile, the solvent, and the presence of catalysts can significantly influence the regioselectivity of the attack. For instance, hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles typically favor 1,4-addition. Computational models can quantify the activation barriers for both pathways, providing a rationale for experimentally observed outcomes.

A theoretical study on the hydroboration of α,β-unsaturated carbonyl compounds using a metal-free catalyst, 1,3,2-diazaphospholene (DAP), illustrates the power of DFT in mechanistic elucidation. nih.gov The calculations compared the 1,4- and 1,2-hydroboration pathways. The free energy barrier for the rate-determining step of the 1,4-hydroboration of an α,β-unsaturated ester was found to be significantly lower than that of the 1,2-hydroboration pathway, indicating a strong preference for the former. nih.gov This type of computational analysis could be directly applied to predict the outcomes of similar reactions with this compound.

| Reaction Pathway | Rate-Determining Step | Calculated Free Energy Barrier (kcal/mol) | Reference |

| 1,4-Hydroboration | First hydrogen transfer | 15.0 | nih.gov |

| 1,2-Hydroboration | First hydrogen transfer | 29.7 | nih.gov |

| Table 1: Calculated Free Energy Barriers for the Hydroboration of an α,β-Unsaturated Ester. |

Plausible Reaction Mechanisms and Transition State Analysis for the Quinoxalinone Core

The formation of the quinoxalinone skeleton itself has been a subject of computational investigation. A DFT study on the annulation reaction of trichloronitroethylene with aniline (B41778) to form a quinoxalinone-N-oxide derivative explored five different mechanistic pathways. nih.gov The calculations, performed at the B3LYP/6-31+G** level of theory, identified the most plausible routes by comparing the activation energies of the rate-determining steps. nih.gov The two most favorable paths proceeded through four-membered heterocyclic intermediates, with activation energies of 29 and 32 kcal/mol for their respective rate-determining steps. nih.gov Such computational approaches could be invaluable in understanding the synthesis of this compound and optimizing reaction conditions.

The study of transition states is a cornerstone of computational reaction mechanism analysis. By locating the transition state structure on the potential energy surface, chemists can gain a detailed picture of the bond-breaking and bond-forming processes. For instance, in a nucleophilic addition to the α,β-unsaturated system of this compound, computational methods can model the geometry of the transition state, including the key bond lengths and angles as the nucleophile approaches the electrophilic carbon. Vibrational frequency calculations are then used to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

While direct experimental or computational data on the reaction mechanisms of this compound is limited, the principles derived from theoretical studies on analogous α,β-unsaturated ketones and the formation of the quinoxalinone ring system provide a solid foundation for predicting its chemical behavior. Future computational investigations will undoubtedly focus on this specific molecule to further refine our understanding of its reactivity and to guide the design of new synthetic methodologies.

Emerging Applications of 7,8 Dihydroquinoxalin 5 6h One and Dihydroquinoxalinone Scaffolds in Chemical Sciences

Catalytic Applications of Dihydroquinoxalinone Derivatives

The application of dihydroquinoxalinone derivatives as catalysts themselves is a nascent field with limited documentation in current literature. However, significant research has been dedicated to the catalytic synthesis of these valuable heterocyclic structures.

One notable advancement is the development of an enantioselective one-pot catalytic strategy to produce dihydroquinoxalinones. nih.gov This method utilizes a quinine-derived urea (B33335) as a catalyst for a sequence of reactions, including the formation of novel 1-phenylsulfonyl-1-cyano enantioenriched epoxides, which act as masked α-halo acyl halide synthons. nih.gov This is followed by a domino ring-opening cyclization (DROC) with 1,2-phenylenediamines. nih.gov Computational studies suggest that the high enantioselectivity of this process is governed by a network of hydrogen bonds between the urea catalyst and a sulfone moiety on the substrate. nih.gov While this highlights the importance of catalysis in accessing these scaffolds, the exploration of dihydroquinoxalinones as primary catalysts remains an area for future investigation. Other research has pointed towards exploring lanthanides as catalysts for quinoxaline (B1680401) synthesis as a green chemistry approach, which could potentially be adapted for dihydro-derivatives. mdpi.com

Mechanistic Studies in Agrochemical Research Involving Dihydroquinoxalinone Frameworks

The broader quinoxaline and quinoxalinone scaffolds have demonstrated significant potential in agrochemical research, with several derivatives exhibiting pesticidal activity. acs.orgnih.gov These findings provide a basis for mechanistic exploration of related dihydroquinoxalinone frameworks.

Research has shown that certain quinoxaline derivatives possess herbicidal, fungicidal, and insecticidal properties. acs.orgnih.gov A key mechanistic study identified the compound 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile as a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide. acs.orgnih.gov This mode of action is a critical insight into how these scaffolds can be tailored for weed control. The same compound also displayed broad-spectrum fungicidal activity against the plant pathogen Colletotrichum species. acs.orgnih.gov

In another study, novel quinoxaline derivatives were synthesized and evaluated as antimicrobial agents against plant pathogenic bacteria and fungi. rsc.org Compound 5j from this series showed potent activity against Rhizoctonia solani (RS), the fungus responsible for rice sheath blight, with an EC₅₀ value of 8.54 μg mL⁻¹, outperforming the commercial fungicide azoxystrobin. rsc.org Scanning electron microscopy revealed that compound 5j affects the cellular morphology of the fungus, and in vivo tests confirmed its effectiveness in controlling the disease. rsc.org These mechanistic insights into how quinoxalinone structures interact with agricultural pests pave the way for the design and investigation of 7,8-dihydroquinoxalin-5(6H)-one-based analogues as next-generation agrochemicals.

Exploration in Advanced Materials Science (e.g., Corrosion Inhibition)

Dihydroquinoxalinone frameworks have emerged as highly effective corrosion inhibitors, a key application in advanced materials science. Their protective capabilities for various metals have been investigated through both experimental techniques and theoretical calculations. jmaterenvironsci.com

A detailed study on 2-phenyl-1,4-dihydroquinoxaline (PHQ) demonstrated its efficacy as a corrosion inhibitor for carbon steel in a 1.0 M HCl solution. jmaterenvironsci.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed that PHQ functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching 89% at a concentration of 5x10⁻³ M. jmaterenvironsci.com The adsorption of PHQ molecules onto the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a protective monolayer. jmaterenvironsci.com

| Concentration of PHQ (M) | Inhibition Efficiency (%) |

|---|---|

| 5x10⁻³ | 89.0 |

| 1x10⁻³ | 84.0 |

| 5x10⁻⁴ | 78.0 |

| 1x10⁻⁴ | 68.0 |

Theoretical studies using Density Functional Theory (DFT) have been crucial in elucidating the relationship between the molecular structure of dihydroquinoxalinone derivatives and their inhibitory properties. jmaterenvironsci.comresearchgate.net These calculations help identify the active centers in the molecule responsible for adsorption onto the metal surface and correlate parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) with the inhibitor's performance. researchgate.net Such theoretical predictions align well with experimental findings, providing a powerful tool for designing new and more effective corrosion inhibitors based on the dihydroquinoxalinone scaffold for use in various industrial applications. jmaterenvironsci.comresearchgate.net

Future Directions and Unexplored Research Avenues for 7,8 Dihydroquinoxalin 5 6h One

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. nih.gov For 7,8-dihydroquinoxalin-5(6H)-one and its derivatives, future research should prioritize the creation of novel, sustainable, and highly efficient synthetic pathways.

Current synthetic strategies often rely on classical condensation reactions, which can sometimes be limited by harsh conditions or moderate yields. mtieat.org A promising future direction lies in the exploration of transition-metal-free catalysis. nih.gov These methods offer a greener alternative to traditional metal-catalyzed reactions, often avoiding toxic and costly catalysts. nih.gov Organocatalysis, for example, has shown great promise in the synthesis of related quinoxaline (B1680401) structures, achieving high yields in short reaction times. nih.gov

Furthermore, multicomponent reactions (MCRs) present a powerful strategy for the one-pot synthesis of complex molecules like 7,8-dihydroquinolin-5(6H)-one derivatives. researchgate.net These reactions are inherently atom-economical and can significantly reduce waste and purification steps. A known method involves the four-component condensation of dimedone, α-ionone, ammonium (B1175870) acetate, and various benzaldehyde (B42025) derivatives. researchgate.net Future work could expand the scope of these MCRs by employing a wider variety of starting materials to generate a diverse library of novel derivatives.

Another key area for development is the use of green reaction conditions. This includes the use of water as a solvent, microwave-assisted synthesis, and solvent-free reaction conditions. rsc.orgresearchgate.net For instance, a one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones has been achieved under solvent-free conditions using Morita-Baylis-Hillman adduct acetates. researchgate.net

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Transition-Metal-Free Catalysis | Environmentally friendly, avoids toxic metals. nih.gov | Exploration of new organocatalysts and reaction conditions. nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, one-pot synthesis. researchgate.net | Expanding the scope of substrates for greater molecular diversity. |

| Green Chemistry Approaches | Use of water as a solvent, microwave assistance, solvent-free conditions. rsc.orgresearchgate.net | Optimization of green protocols for large-scale synthesis. |

| Domino Reactions | High efficiency, formation of multiple bonds in a single operation. nih.gov | Design of novel domino sequences for accessing complex quinoxalinone cores. |

Investigation of Undiscovered Chemical Transformations and Reactivity Patterns

A deeper understanding of the chemical reactivity of this compound is crucial for its application in the synthesis of more complex and functionalized molecules. Future research should focus on exploring undiscovered chemical transformations and reactivity patterns of this heterocyclic core.

The presence of both a ketone and a dihydropyrazine (B8608421) ring offers multiple sites for chemical modification. The reactivity of the quinoxaline scaffold has been a subject of extensive research, with efforts focused on developing new methodologies to functionalize this core structure. rsc.org For this compound, specific reactions that warrant further investigation include:

Oxidation and Reduction: While the oxidation to quinoline (B57606) derivatives and reduction to tetrahydroquinolines are known, exploring selective and milder reagents could lead to novel products with unique properties.

Substitution Reactions: Systematic studies of electrophilic and nucleophilic substitution reactions will be essential to understand the regioselectivity and to introduce a wide array of functional groups onto the quinoline ring.

Cycloaddition Reactions: The potential of the dihydropyrazine ring to participate in cycloaddition reactions, such as [3+3] cycloadditions, could open up new avenues for the synthesis of complex polycyclic systems. researchgate.net

Advanced Computational Predictions Coupled with Rigorous Experimental Validation

The integration of computational chemistry with experimental work can accelerate the discovery and optimization of novel compounds. For this compound, a synergistic approach combining advanced computational predictions with rigorous experimental validation is a promising future direction.

Computational tools, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectral characteristics. These theoretical insights can guide the rational design of new derivatives with desired functionalities. For instance, quantitative structure-activity relationship (QSAR) models have been used to predict the antibacterial activity of derivatives of this compound.

However, computational models are only as good as their experimental validation. researchgate.net Therefore, it is imperative that theoretical predictions are rigorously tested through synthesis and experimental characterization. This iterative cycle of prediction, synthesis, and testing will be crucial for the development of new materials and therapeutic agents based on the this compound scaffold.

| Computational Method | Predicted Properties | Experimental Validation |

| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms. | Synthesis, spectroscopic analysis (NMR, IR), reactivity studies. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | UV-Vis and fluorescence spectroscopy. |

| QSAR Modeling | Biological activity (e.g., antibacterial). | In vitro and in vivo biological assays. |

Integration with Emerging Chemical Technologies and Methodologies

To stay at the forefront of chemical research, the study of this compound must embrace emerging technologies and methodologies. These advanced tools can offer unprecedented control over reaction conditions, enhance efficiency, and enable the discovery of novel chemical space.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and optimization. Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient, scalable, and reproducible production methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.gov The application of photoredox catalysis to the functionalization of the this compound scaffold could unlock new reaction pathways and lead to the synthesis of previously inaccessible derivatives. nih.gov For example, organophotoredox catalysis has been successfully used for the 1,6-addition of related 3,4-dihydroquinoxalin-2-ones to para-quinone methides. nih.gov

High-Throughput Screening: The combination of automated synthesis with high-throughput screening techniques can rapidly accelerate the discovery of new bioactive compounds. By generating large libraries of this compound derivatives and screening them for various biological activities, researchers can quickly identify promising lead compounds for further development. rsc.org

常见问题

Q. How are this compound derivatives leveraged in anticancer drug development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。